
3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C19H16N6O2 and its molecular weight is 360.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the enzyme PARP-1, which is involved in DNA repair mechanisms. This article explores the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structure
The synthesis of quinoxaline derivatives often involves the modification of existing scaffolds to enhance biological activity. The compound can be synthesized through a multi-step process that typically includes the formation of the quinoxaline core followed by the introduction of functional groups such as carbonitriles and piperidines. The structural formula can be represented as follows:
1. PARP-1 Inhibition
Recent studies have demonstrated that quinoxaline derivatives exhibit potent PARP-1 inhibitory activity. The compound's IC50 values were evaluated using a colorimetric assay, where it was found that it significantly inhibits PARP-1 activity. For instance, compounds derived from similar scaffolds showed IC50 values ranging from 2.31 nM to 57.35 nM, indicating a strong inhibitory potential compared to standard drugs like Olaparib .
Table 1: PARP-1 Inhibitory Activity of Quinoxaline Derivatives
Compound | IC50 (nM) | Comparison with Olaparib |
---|---|---|
Compound A | 3.05 | 1.5 times more active |
Compound B | 12.86 | Less active |
Olaparib | 4.40 | Reference |
2. Antimicrobial Activity
In vitro studies have also assessed the antimicrobial properties of quinoxaline derivatives, including our compound of interest. The minimum inhibitory concentration (MIC) values indicate significant activity against various pathogens, with some derivatives showing MIC values as low as 0.22 μg/mL . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further underscores its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
Compound X | S. aureus | 0.22 |
Compound Y | S. epidermidis | 0.25 |
3. Anticancer Activity
Quinoxaline derivatives have been studied for their anticancer properties, showing efficacy against various tumor cell lines. One study highlighted that certain derivatives exhibit IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a promising avenue for cancer treatment .
The mechanisms underlying the biological activities of quinoxaline derivatives involve several pathways:
- PARP Inhibition : By inhibiting PARP-1, these compounds interfere with DNA repair processes, leading to increased cancer cell apoptosis.
- Reactive Oxygen Species (ROS) : Some studies indicate that quinoxaline compounds increase ROS levels within cells, which can lead to oxidative stress and subsequent cell death in cancerous cells .
Case Studies
Several case studies have illustrated the effectiveness of quinoxaline derivatives:
- Study on Anticancer Efficacy : A study evaluated the effects of a series of quinoxaline derivatives on human cancer cell lines, demonstrating significant cytotoxicity with IC50 values below 10 μM for several compounds .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of these compounds against resistant strains of bacteria, highlighting their potential in treating infections where conventional antibiotics fail .
Eigenschaften
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c20-11-17-18(24-8-7-23-17)27-14-2-1-9-25(12-14)19(26)13-3-4-15-16(10-13)22-6-5-21-15/h3-8,10,14H,1-2,9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVYVXKSCLAYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.